molecular formula C10H17NO5 B1469764 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid CAS No. 1408074-43-0

2-(Boc-amino)-2-(oxetan-3-YL)acetic acid

Cat. No.: B1469764
CAS No.: 1408074-43-0
M. Wt: 231.25 g/mol
InChI Key: ZGLWUVSYEVUTKH-UHFFFAOYSA-N
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Description

2-(Boc-amino)-2-(oxetan-3-YL)acetic acid is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

Gudelis et al. (2023) demonstrated the synthesis of novel heterocyclic amino acid derivatives containing azetidine and oxetane rings. Using (N-Boc)azetidin-3-one and similar compounds, they developed a synthetic route for functionalized 3-substituted 3-(acetoxymethyl)azetidines and oxetane compounds. This synthesis includes Suzuki–Miyaura cross-coupling for diversification, providing valuable insights for future research and development in this area (Gudelis et al., 2023).

Novel Synthetic Approaches

Basel and Hassner (2002) explored the activation of carboxylic acids using tert-butyl carbonates (BOC-OX), leading to efficient formation of benzotriazinonyl esters, which are intermediates in the synthesis of amides or peptides. This process highlights the potential of using 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid in peptide synthesis (Basel & Hassner, 2002).

Catalyzed Cycloaddition Reactions

Jones et al. (2016) studied the silver-catalyzed 1,3-dipolar cycloaddition reactions involving methyl 2-(oxetane/azetidine-3 ylidene)acetate. This research offers a pathway to synthesize oxetane/azetidine-containing spirocycles, which can be a critical step in developing complex heterocyclic structures (Jones et al., 2016).

Peptide Synthesis and Structural Studies

Nowick et al. (2000) described the synthesis of an unnatural amino acid that imitates a tripeptide β-strand and forms β-sheet-like hydrogen-bonded dimers. This study utilized tert-butyloxycarbonyl (Boc)-protected derivatives, indicating the potential of Boc-amino acids in designing peptides that mimic natural protein structures (Nowick et al., 2000).

Development of Pseudopeptide Foldamers

Luppi et al. (2004) focused on the synthesis and conformational analysis of the homo-oligomers of an oxazolidin-2-one and beta-amino acid group-containing compound, demonstrating its potential in constructing beta-pseudopeptide foldamers. These molecules, due to their helical structure, are promising for applications in aqueous biological systems (Luppi et al., 2004).

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLWUVSYEVUTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1COC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408074-43-0
Record name 2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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